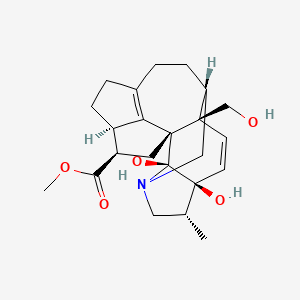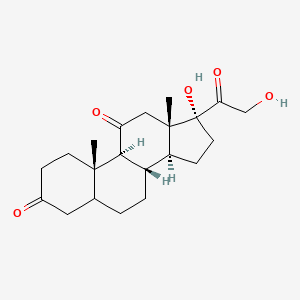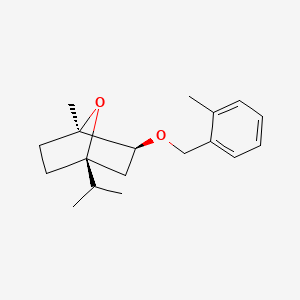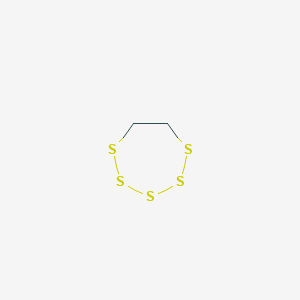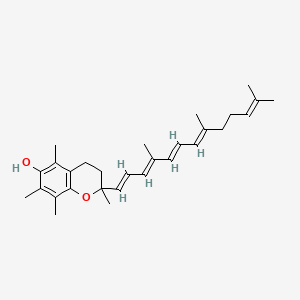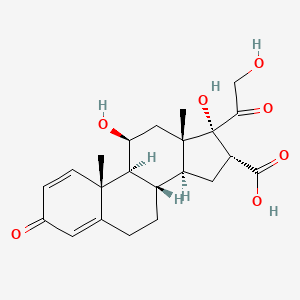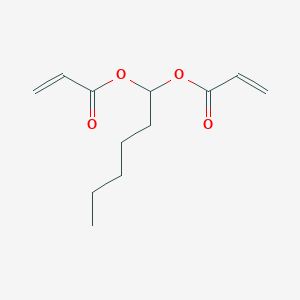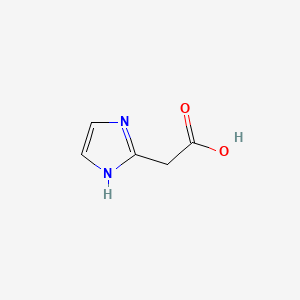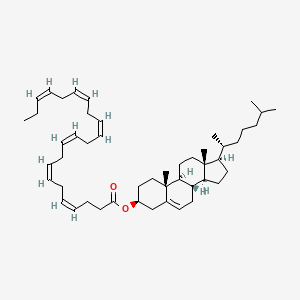
22:6 Cholesteryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate is a cholesterol ester in which the acyl group is specified as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl. It has a role as a mouse metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
Applications De Recherche Scientifique
Influence on Biosynthesis and ACAT Activity
Research demonstrates that certain synthetic oxysterols influence the biosynthesis of cholesteryl esters and the activity of acyl-CoA:Cholesterol acyl transferase (ACAT) in human hepatoma Hep G2 cell line. Specifically, they can significantly modify the biosynthesis of cholesteryl esters from various sources, indicating a potential application in modulating cholesterol metabolism and related pathways (Mehtiev et al., 2008).
Application in Mass Spectrometry
Cholesteryl esters (CE) are crucial lipid storage molecules. A study highlights the use of sodiated adducts of CE molecular species in electrospray ionization tandem mass spectrometry. This technique has been applied to quantify CE molecular species in biological samples, such as mouse monocyte-derived macrophages and plasma, providing valuable insights for biochemical and clinical research (Bowden et al., 2011).
Relationship with Postpartum Depression
A study correlates lowered levels of n-3 polyunsaturated fatty acids, including 22:6n-3, in serum phospholipids and cholesteryl esters with the development of postpartum depression. This suggests that monitoring these levels could have implications in predicting and potentially preventing postpartum depression (de Vriese et al., 2003).
Liquid Crystalline and Helical Twisting Properties
Research on cholesteryl esters with varying linkages and terminal groups reveals their ability to exhibit thermotropic liquid crystalline phases. This has implications for their use in materials science, particularly in developing liquid crystal display technologies and other optical-electric applications (Cheng et al., 2011).
Potential Biochemical Markers in Cancer
Cholesteryl esters have been identified in human malignant neoplasms, suggesting a potential correlation between these lipids and histological vascular proliferation in cancers. This finding positions cholesteryl esters as potential biochemical markers for cancer and targets for new therapeutic strategies (Tosi et al., 2003).
Altered Positional Specificity in LCAT Activity
Studies have indicated that the positional specificity of lecithin-cholesterol acyltransferase (LCAT) is altered in vivo, particularly when docosahexaenoic acid (22:6; DHA) supplementation is involved. This alteration in LCAT activity could have significant implications for understanding cholesterol metabolism and transport (Subbaiah et al., 2004).
Propriétés
Formule moléculaire |
C49H76O2 |
|---|---|
Poids moléculaire |
697.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C49H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,23-24,30,39-40,42-46H,7,10,13,16,19,22,25-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-,24-23-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 |
Clé InChI |
VOEVEGPMRIYYKC-HNJOWPRISA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[2-(2-Fluorophenyl)ethylamino]-3-nitrophenyl]-3-[[2-(1-naphthalenyl)-1-oxoethyl]amino]propanamide](/img/structure/B1256949.png)
